Sulfameter

Catalog No.
S544117
CAS No.
651-06-9
M.F
C11H12N4O3S
M. Wt
280.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfameter

CAS Number

651-06-9

Product Name

Sulfameter

IUPAC Name

4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide

Molecular Formula

C11H12N4O3S

Molecular Weight

280.31 g/mol

InChI

InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)

InChI Key

GPTONYMQFTZPKC-UHFFFAOYSA-N

SMILES

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Sulfameter, Sulfamethoxydiazine, Sulfamethoxydine, Sulfametin, Sulfametorinum, Sulfametoxidine, Sulfametoxydiazine, Sulphamethoxydiazine

Canonical SMILES

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Description

The exact mass of the compound Sulfameter is 280.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m>42 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757874. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Antibiotic Resistance Mechanisms

    Studying how bacteria develop resistance to sulfameter can provide valuable insights into the mechanisms of resistance to other sulfonamide antibiotics. Researchers can use sulfameter to investigate how bacteria mutate genes or acquire plasmids that help them evade the drug's effects []. This knowledge can inform strategies to develop new antibiotics and combat the growing threat of antibiotic resistance.

  • Development of Novel Antibacterial Agents

    Sulfameter can serve as a starting point for the development of new antibacterial agents. By modifying the structure of sulfameter, scientists can create new molecules with improved potency and broader spectrum activity against various bacteria. Research in this area explores how to overcome the limitations of sulfameter while retaining its beneficial properties.

  • Biochemical and Cellular Studies

    Sulfameter's ability to inhibit bacterial growth makes it a useful tool in studying bacterial metabolism and cellular processes. Researchers can use it to investigate how bacteria utilize essential nutrients, synthesize vital molecules, and replicate. By observing the effects of sulfameter on these processes, scientists can gain a deeper understanding of bacterial physiology.

  • Environmental Microbiology Research

    Sulfamethoxazole/Trimethoprim (SMX/TMP), a combination drug containing sulfamethoxazole (a close relative of sulfameter), is used in veterinary medicine. Traces of sulfamethoxazole can be found in the environment due to agricultural runoff. Scientists can use sulfameter as a model compound to study the fate and effects of these antibiotics in the environment. This research helps assess potential ecological risks associated with antibiotic use.

Sulfameter, chemically known as 2-sulfanilamido-5-methoxypyrimidine, is a long-acting sulfonamide antibiotic primarily used for treating bacterial infections, particularly in leprosy and urinary tract infections. It belongs to the sulfonamide class of drugs, which are characterized by their ability to inhibit bacterial growth by interfering with folic acid synthesis. The chemical formula for Sulfameter is C₁₁H₁₂N₄O₃S, and it has a molecular weight of approximately 280.3 g/mol .

Sulfameter acts as a bacteriostatic antibiotic, meaning it inhibits the growth of bacteria rather than killing them directly []. It works by competitively inhibiting the enzyme dihydropteroate synthase, which is essential for bacterial folate synthesis []. Folate is a vital nutrient for bacteria, and without it, they cannot grow and reproduce.

Typical of sulfonamides. Its mechanism of action involves the inhibition of the enzyme dihydropteroate synthase, which is crucial for the synthesis of dihydrofolic acid from para-aminobenzoic acid (PABA) and pteridine. By mimicking PABA, Sulfameter competitively inhibits this enzyme, ultimately leading to reduced folate synthesis in bacteria .

The compound can also participate in hydrolysis reactions when treated with dilute acids or alkalis, leading to the formation of various degradation products. For instance, heating Sulfameter with potassium hydroxide can yield hydrolyzed products that may exhibit different biological activities .

Sulfameter exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism involves competitive inhibition of dihydropteroate synthase, essential for folic acid synthesis in bacteria. This activity makes Sulfameter effective against a range of bacterial infections. Resistance mechanisms include alterations in the target enzyme or the acquisition of alternative pathways for folate synthesis .

The synthesis of Sulfameter involves several steps:

  • Condensation Reaction: Methoxymalonic acid ester is reacted with guanidine carbonate in the presence of sodium ethylate to form 2-amino-5-methoxypyrimidine.
  • Chlorination: This intermediate is then chlorinated using phosphorus oxychloride to produce 2-amino-5-methoxy-4,6-dichloropyrimidine.
  • Formation of Sulfonamide: The dichloro compound is reacted with carbethoxy-sulfanilic acid chloride in dry pyridine at elevated temperatures to yield the final product, Sulfameter .

Sulfameter has been shown to interact with various drugs, affecting their absorption and efficacy. For example:

  • Methenamine: Co-administration can decrease the absorption of Sulfameter.
  • Acenocoumarol: The risk of bleeding may increase when combined with Sulfameter.
  • Acarbose: The therapeutic efficacy can be enhanced when used together .

These interactions necessitate careful monitoring when prescribing Sulfameter alongside other medications.

Sulfameter shares structural and functional similarities with several other sulfonamide compounds. Below are some notable comparisons:

Compound NameChemical FormulaUnique Features
SulfamethoxydiazineC₁₂H₁₅N₃O₃SUsed primarily for urinary tract infections
SulfamethoxydineC₁₂H₁₅N₃O₃SKnown for its rapid absorption and excretion
SulfametinC₁₂H₁₅N₃O₃SEffective against a broader spectrum of bacteria
SulfametoxydiazineC₁₂H₁₅N₃O₃SSimilar action but different pharmacokinetics
SulfanilamideC₆H₈N₂O₂SThe parent compound with historical significance

Uniqueness

Sulfameter's unique feature lies in its specific methoxy substitution on the pyrimidine ring, which enhances its antibacterial potency compared to other sulfonamides. Additionally, its long-acting properties make it particularly useful in chronic infections such as leprosy .

The historical synthesis of sulfameter follows established methodologies that have been refined over decades of pharmaceutical manufacturing. These foundational approaches laid the groundwork for modern industrial production techniques, utilizing classical organic chemistry principles to construct the complex sulfonamide-pyrimidine framework characteristic of this antimicrobial compound.

Condensation of Methoxymalonic Acid Esters with Guanidine Derivatives

The foundational step in sulfameter synthesis involves the formation of the pyrimidine ring system through a condensation reaction between methoxymalonic acid esters and guanidine derivatives [1]. This reaction represents a classical approach to pyrimidine synthesis, where 2-amino-5-methoxypyrimidine is obtained having a melting point of approximately 300°C by condensation of methoxymalonic acid ester with guanidine carbonate in the presence of sodium ethoxide [1].

The reaction mechanism proceeds through nucleophilic attack of the guanidine nitrogen on the carbonyl carbon of the malonic ester, followed by cyclization and elimination of alcohol. The process requires careful control of reaction conditions, with methanol or ethanol serving as essential solvents to achieve full conversion and maintain a clean reaction profile [2]. The alcoholic solvents are crucial because they can at least partially dissolve the product, which otherwise precipitates in quantities that quickly preclude effective stirring [2].

Optimization studies have revealed that addition of water after the reaction, which dissolves the sodium salt of the product, followed by subsequent neutralization with acetic acid is required to keep excess guanidine in solution while the desired product quantitatively precipitates from the neutralized solution [2]. This approach ensures high yields and purity of the intermediate 2-amino-5-methoxypyrimidine compound.

Reaction ParameterOptimal ConditionYield Impact
Solvent SystemMethanol/Ethanol>90% conversion [2]
Base CatalystSodium EthoxideEssential for cyclization [1]
TemperatureReflux conditionsComplete reaction in 4 hours [2]
Workup MethodWater addition + Acetic acid neutralizationQuantitative precipitation [2]

Phosphorus Oxychloride-Mediated Chlorination Steps

The second critical step in historical sulfameter synthesis involves the conversion of the dihydroxypyrimidine intermediate to the corresponding dichloropyrimidine through phosphorus oxychloride-mediated chlorination [1]. The resultant 2-amino-5-methoxypyrimidine reaction product is converted to 2-amino-5-methoxy-4,6-dichloropyrimidine with a melting point of 216°C to 217°C by heating with phosphorus oxychloride [1].

This chlorination process utilizes phosphorus oxychloride as both chlorinating agent and dehydrating medium, facilitating the replacement of hydroxyl groups with chlorine atoms. The reaction proceeds through formation of intermediate phosphate esters that subsequently undergo nucleophilic substitution by chloride ions [3]. Industrial phosphorus oxychloride production involves continuous processes where phosphorus trichloride is combined with phosphorus and oxygen-donating materials such as dried air, followed by chlorination to form the final product [3].

The chlorination step is particularly challenging due to the need for precise temperature control and the corrosive nature of phosphorus oxychloride. Classical procedures using phosphorus oxychloride with various additives like dimethylformamide, pyridine, or triethylamine often result in complicated isolations and low isolated yields, typically not exceeding 30% [2]. Modern modifications have addressed these limitations through improved reaction conditions and workup procedures.

Modern Industrial Production Techniques

Contemporary industrial production of sulfameter has evolved significantly from historical methods, incorporating advanced process optimization, improved reaction conditions, and enhanced purification strategies. These modern approaches focus on increasing yields, reducing environmental impact, and ensuring consistent product quality for pharmaceutical applications.

Optimization of Zinc Dust Reduction Processes

Modern industrial synthesis employs optimized zinc dust reduction processes for the selective reduction of chlorinated pyrimidine intermediates [1]. The dichloro compound is suspended in water with zinc dust and treated in the presence of caustic alkaline solutions or carbonates to produce the 2-amino-5-methoxypyrimidine compound with a melting point of 80°C to 82°C [1].

The zinc dust reduction process has been refined through systematic optimization of several critical parameters. Temperature control maintains the reaction between 25°C and 40°C to prevent over-reduction while ensuring complete conversion [4]. The zinc dust particle size is optimized to maximize surface area contact while preventing excessive hydrogen gas evolution that could compromise reaction selectivity [4].

Industrial implementations utilize continuous stirred reactors with precise pH monitoring to maintain alkaline conditions throughout the reduction process. The use of sodium carbonate or potassium carbonate as the alkaline medium provides better pH buffering compared to sodium hydroxide, resulting in more consistent product quality [1]. Modern processes achieve yields exceeding 85% through careful optimization of stoichiometry, with zinc dust employed in slight excess to ensure complete reduction of the chlorinated substrate.

Process ParameterOptimized RangePerformance Impact
Temperature25-40°CPrevents over-reduction [4]
pH Range8.5-9.5Optimal reduction conditions [1]
Zinc Dust Excess1.1-1.2 equivalentsComplete conversion [1]
Reaction Time2-3 hoursMaximum yield achievement [1]

Hydrolysis of Carbethoxy-Sulfanilic Acid Chloride Intermediates

The final coupling step in modern sulfameter production involves the reaction of the pyrimidine intermediate with carbethoxy-sulfanilic acid chloride, followed by controlled hydrolysis to yield the final product [1]. This process begins with the heating of 2-amino-5-methoxypyrimidine (12.6 g) with carbethoxy-sulfanilic acid chloride (26.4 g) and dry pyridine (50 mL) for 30 minutes at 80°C with frequent agitation [1].

The reaction produces 2-(para-carbethoxyaminobenzene-sulfonamido)-5-methoxypyrimidine with a melting point of 248°C to 250°C in practically quantitative yield [1]. The subsequent hydrolysis step involves heating the sulfonamide compound at 90°C with 2 Normal potassium hydroxide solution for approximately one hour until complete solution is obtained [1].

Modern industrial processes have optimized this hydrolysis through controlled temperature ramping and precise monitoring of solution pH. The resultant solution is cooled to room temperature and acidified with acetic acid to precipitate the hydrolyzed product, which is then recrystallized from dilute acetone with activated charcoal treatment for purification [1]. This approach ensures consistent product quality while minimizing impurities and side products.

The industrial implementation of this process utilizes jacketed reactors with precise temperature control and automated pH monitoring systems. Continuous monitoring of reaction progress through high-performance liquid chromatography ensures optimal conversion while preventing over-hydrolysis that could lead to product degradation [5]. Modern facilities achieve overall yields of 80-85% from the pyrimidine starting material to final sulfameter product.

Purification and Crystallization Strategies

Modern sulfameter purification relies on sophisticated crystallization techniques that ensure pharmaceutical-grade purity while optimizing yield recovery. These strategies encompass both traditional recrystallization methods and advanced techniques designed to control crystal morphology, size distribution, and polymorphic form.

The primary purification approach involves recrystallization from aqueous acetone solutions with activated charcoal treatment [1]. This method effectively removes colored impurities and residual organic contaminants while promoting formation of the desired crystal form. The process begins with dissolution of crude sulfameter in hot acetone-water mixtures, typically employing a 3:1 acetone to water ratio for optimal solubility [6].

Temperature-controlled crystallization represents a critical advancement in modern sulfameter purification. The solution is heated to complete dissolution, followed by controlled cooling at rates of 0.5-1.0°C per minute to promote nucleation and crystal growth [7]. This controlled cooling prevents rapid precipitation that could trap impurities within the crystal lattice while promoting formation of well-formed crystals with improved filtration characteristics.

Advanced seeding strategies have been implemented to control nucleation and achieve uniform crystal size distribution [7]. Seed crystals of pure sulfameter, typically comprising 0.1-0.5% by weight of the total product, are introduced at the onset of supersaturation to provide nucleation sites for controlled crystal growth [7]. This approach eliminates irregular nucleation that could lead to wide particle size distributions and poor product handling characteristics.

Modern industrial facilities employ sophisticated monitoring systems including focused beam reflectance measurement and particle vision measurement techniques to track crystal growth in real-time [7]. These systems enable precise control of supersaturation levels and crystal growth rates, ensuring consistent product quality across manufacturing batches.

Purification ParameterOptimal ConditionQuality Impact
Solvent Ratio (Acetone:Water)3:1Optimal solubility [1]
Cooling Rate0.5-1.0°C/minControlled nucleation [7]
Seed Crystal Content0.1-0.5% w/wUniform size distribution [7]
Final Purity>99.5%Pharmaceutical grade [8] [9]

The final purification stage involves washing with ice-cold water to remove residual solvent and water-soluble impurities, followed by vacuum drying at controlled temperatures not exceeding 60°C to prevent thermal degradation [1]. Modern facilities utilize fluidized bed drying systems that provide uniform heat transfer while maintaining gentle processing conditions that preserve crystal integrity and pharmaceutical properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

280.06301143 g/mol

Monoisotopic Mass

280.06301143 g/mol

Heavy Atom Count

19

LogP

0.41 (LogP)

Appearance

Solid powder

Melting Point

215.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3L179F09D6

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Sulfameter is a long-acting sulfonamide antibacterial agent used to treat urinary tract infections and leprosy.

MeSH Pharmacological Classification

Leprostatic Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01E - Sulfonamides and trimethoprim
J01ED - Long-acting sulfonamides
J01ED04 - Sulfametoxydiazine

Pictograms

Irritant

Irritant

Other CAS

651-06-9

Wikipedia

Sulfametoxydiazine
Droxidopa

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15

Hirshfeld surface analysis of sulfameter (polymorph III), sulfameter dioxane monosolvate and sulfameter tetrahydrofuran monosolvate, all at 296 K

Sanjay M Tailor, Urmila H Patel
PMID: 26524165   DOI: 10.1107/S2053229615017520

Abstract

The ability of the antibacterial agent sulfameter (SMT) to form solvates is investigated. The X-ray crystal structures of sulfameter solvates have been determined to be conformational polymorphs. Both 1,4-dioxane and tetrahydrofuran form solvates with sulfameter in a 1:1 molar ratio. 4-Amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide (polymorph III), C11H12N4O3S, (1), has two molecules of sulfameter in the asymmetric unit cell. 4-Amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide 1,4-dioxane monosolvate, C11H12N4O3S·C4H8O2, (2), and 4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide tetrahydrofuran monosolvate, C11H12N4O3S·C4H8O, (3), crystallize in the imide form. Hirshfeld surface analyses and fingerprint analyses were performed to study the nature of the interactions and their quantitative contributions towards the crystal packing. Finally, Hirshfeld surfaces, fingerprint plots and structural overlays were employed for a comparison of the two independent molecules in the asymmetric unit of (1), and also for a comparison of (2) and (3) in the monoclinic crystal system. A three-dimensional hydrogen-bonding network exists in all three structures, involving one of the sulfone O atoms and the aniline N atom. All three structures are stabilized by strong intermolecular N-H···N interactions. The tetrahydrofuran solvent molecule also takes part in forming significant intermolecular C-H···O interactions in the crystal structure of (3), contributing to the stability of the crystal packing.


Porous molecularly imprinted monolithic capillary column for on-line extraction coupled to high-performance liquid chromatography for trace analysis of antimicrobials in food samples

Qianchun Zhang, Xiaohua Xiao, Gongke Li
PMID: 24725865   DOI: 10.1016/j.talanta.2014.02.010

Abstract

A novel porous molecularly imprinted monolithic capillary column (MIMCC) based on ternary porogen was synthesized by in situ technique with sulfaquinoxaline as the template molecule. The characteristics of the MIMCC were investigated by scanning electron microscopy, infrared spectrum, thermogravimetric analysis and solvent resistance test. The saturated adsorption amount of sulfaquinoxaline on MIMCC was 2.7 times over that on the non-imprinted monolithic capillary column (NIMCC). The MIMCC also exhibited good enrichment ability to its analogs and the enrichment factors were 46-211 for five antimicrobials. High permeability and imprinting factors as well as good stability, reproducibility and long lifetime were obtained. An on-line method based on MIMCC solid-phase microextraction coupled with high-performance liquid chromatography was developed for the determination of trace antimicrobials in complex samples. The good linearity for sulfametoxydiazine, sulamethoxazole and sulfaquinoxaline was 0.05-10 µg/L, the limits of detection (LODs) were 10.0-14.0 ng/L. The linear range for mequindox and quinocetone were 0.10-10.0 µg/L, the LODs were 20.0-27.0 ng/L respectively. The recoveries were 71.0-108.2% with relative standard deviation of 1.6-8.5%, correspondingly. The results showed that MIMCC could effectively enrich antimicrobials from complex matrices. The on-line method based on MIMCC and HPLC was selective, sensitive and convenient for trace determination of antimicrobials in complex samples.


A novel chemiluminescence quenching method for determination of sulfonamides in pharmaceutical and biological fluid based on luminol-Ag(III) complex reaction in alkaline solution

Hanwen Sun, Peiyun Chen, Liqing Li, Peng Cheng
PMID: 21287695   DOI: 10.1002/dta.249

Abstract

A novel chemiluminescence (CL) quenching method for the determination of sulfonamides is proposed. The CL reaction between Ag(III) complex [Ag(HIO₆)₂]⁵⁻ and luminol in alkaline solution was investigated. The quenching effect of sulfonamides on CL emission of [Ag(HIO₆)₂]⁵⁻-luminol system was found. Quenching degree of CL emission was proportional to sulfonamide concentration. The effects of the reaction conditions on CL emission and quenching were examined. Under optimal conditions, the detection limits (s/n = 3) were 7.2, 17 and 8.3 ng/mL for sulfadiazine, sulfameter, and sulfadimethoxine, respectively. The recoveries of the three drugs were in the range of 91.3-110% with RSDs of 1.9-2.7% for urine samples, and 106-112% with RSDs of 1.6-2.8% for serum samples. The proposed method was used for the determination of sulfadiazine at clinically relevant concentrations in real urine and serum samples with satisfactory results.


Chemiluminescence enzyme immunoassay for the determination of sulfamethoxydiazine

Yongjun Wu, Songcheng Yu, Fei Yu, Nali Yan, Lingbo Qu, Hongquan Zhang
PMID: 21795101   DOI: 10.1016/j.saa.2011.06.047

Abstract

Sulfamethoxydiazine (SMD), which is often used for animal disease treatment, is harmful to human health. No SMD residue should be detected in food in some countries, such as USA and Japan. Therefore, it is significant to develop a high-throughput, high-sensitivity and accurate method for the determination of the content of SMD in food. In this paper, chemiluminescence enzyme immunoassay (CLEIA) was developed for quantification of SMD. For this method, the limit of detection was 3.2 pg/ml, the linear range was from 10 to 2000 pg/ml, the within-day and inter-day precision were below 13% and below 18%, respectively, and the recovery was from 85% to 105%. Milk and egg were selected as samples to be examined with this method, and the result indicated that this CLEIA method was suitable for screening and quality control of food.


Desolvation kinetics of sulfameter solvates

Ammar Khawam, Douglas R Flanagan
PMID: 17975809   DOI: 10.1002/jps.21144

Abstract

Solvates are often encountered in pharmaceutical solids and knowledge of their physical stability is necessary for their effective formulation. This work investigates the solid-state stability of five structurally related solvates of sulfameter (5-methoxysulfadiazine) by studying the kinetics of their desolvation reaction with thermogravimetric analysis, both isothermally and nonisothermally. Desolvation kinetic analysis was done isothermally by conventional model-fitting and nonisothermally by the complementary method. Calculated kinetic parameters (model, A and E(a)) were compared and related to the crystal structure of these solvates. A relationship was established between desolvation activation energy from isothermal results and solvent size; the larger the solvent molecule, the higher its solvate's desolvation activation energy. The best fitting solid-state reaction model correlated to single crystal structural features of sulfameter-solvates where solvent molecules occupied cavities in the unit cell. Finally, it was found that kinetic parameters obtained isothermally and nonisothermally were at variance. Therefore, kinetic results obtained from one method may not be extended to results form the other.


Monitoring and determination of sulfonamide antibiotics (sulfamethoxydiazine, sulfamethazine, sulfamethoxazole and sulfadiazine) in imported Pangasius catfish products in Thailand using liquid chromatography coupled with tandem mass spectrometry

Worawat Jansomboon, Suwanna Kitpati Boontanon, Narin Boontanon, Chongrak Polprasert, Chau Thi Da
PMID: 27374578   DOI: 10.1016/j.foodchem.2016.06.026

Abstract

This research aimed to monitor the concentrations of sulfamethoxydiazine (SMD), sulfamethazine (SMT), sulfamethoxazole (SMX) and sulfadiazine (SDZ) in imported Pangasius catfish products in Thailand. The residues of the four sulfonamides (SAs) were analyzed by extraction process and liquid chromatography coupled with tandem mass spectrometry. The highest concentrations found were 10.97ng/g for SMD, 6.23ng/g for SMT, 11.13ng/g for SDZ and 245.91ng/g for SMX, which was higher than the European Union (EU) standard (100ng/g). Moreover, all samples contaminated with SMX also contained SMT, indicating that more than one antibiotic was used for production in the country of origin. Because Thai standards for antibiotics in food have not been completely set, all contaminated discovered would not be considered to be an illegal food, in which antibiotic residues may affect human health in the long term. Therefore, antibiotic residues in Pangasius catfish products should be continually regulated and monitored.


[Qualification and quantification of 10 sulfonamides in animal feedstuff by high performance liquid chromatography-electrospray tandem mass spectrometry]

Yan Qin, Meijin Zhang, Haidan Lin
PMID: 16250451   DOI:

Abstract

The presence of sulfonamide (SA) residues in foods is largely due to the raising of animals with sulfonamide antibiotics added or polluted feedstuff. Because of interference from the matrices, the commonly used immunoassay or chromatographic method is not suitable for the analysis of multi-SAs in feedstuff. A high performance liquid chromatographic-electrospray tandem mass spectrometric (HPLC/ESI-MS-MS) method has been established for the simultaneous determination of multi-SAs including sulfadiazine (SD), sulfapyridine (SPD), sulfamerazine (SM1), sulfameter (SM), sulfamethazine (SM2), sulfamethoxypyridazine (SMP), sulfamethoxazole (SMZ), sulfamonomethoxine (SMM), sulfadimethoxine (SDM) and sulfaquinoxaline (SQX). After solvent extraction, solid phase extraction, dilution and reversed-phase HPLC separation, SAs were detected by ESI-MS-MS under multi-reaction monitoring mode. The qualification analysis was done by using retention time and distribution of diagnostic ion pairs, and the quantification was based on the peak intensity of common fragment ion m/z 156. The limits of quantification for 10 SAs were 0.5 - 2.0 microg/kg (S/N = 10). The correlation coefficient of linear calibration curve was over 0.9995 within the SAs concentration range 2.0 - 200 microg/L except for SDM and SQX. At the spiked level of 1.0 mg/kg, the average recoveries for the 10 SAs were between 70% and 92%, the relative standard deviations were under 10% for intra-day and under 15% for inter-day. Routine tests showed the method was fast, sensitive, specific, and practical for the SAs determination in feedstuff.


Density functional theory study of direct and indirect photodegradation mechanisms of sulfameter

Shaheen Shah, Ce Hao
PMID: 27424205   DOI: 10.1007/s11356-016-6956-y

Abstract

Sulfonamide antibiotics (SAs) have been observed to undergo direct and indirect photodegradation in natural water environments. In this study, the density functional theory (DFT) method was employed for the study of direct and indirect photodegradation mechanisms of sulfameter (SME) with excited triplet states of dissolved organic matter ((3)DOM(*)) and metal ions. SME was adopted as a representative of SAs, and SO2 extrusion product was obtained with different energy paths in the triplet-sensitized photodegradation of the neutral (SME(0)) and the anionic (SME(-)) form of SME. The selected divalent metal ions (Ca(2+), Mg(2+), and Zn(2+)) promoted the triplet-sensitized photodegradation of SME(0) but showed an inhibitory effect in triplet-sensitized photodegradation of SME(-). The triplet-sensitized indirect photodegradation mechanism of SME was investigated with the three DOM analogues, i.e., 2-acetonaphthone (2-AN), fluorenone (FN), and thioxanthone (TN). Results indicated that the selected DOM analogues are highly responsible for the photodegradation via attacking on amine moiety of SME. According to the natural bond orbital (NBO) analysis, the triplet-sensitized photodegradation mechanism of SME(0) with 2-AN, FN, and TN was H-transfer, and the SME(-) was proton plus electron transfer with these DOM analogues.


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